molecular formula C8H6INO2 B2678658 8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one CAS No. 1820612-81-4

8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one

Cat. No.: B2678658
CAS No.: 1820612-81-4
M. Wt: 275.045
InChI Key: HIBLNCPYMHYFNE-UHFFFAOYSA-N
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Description

8-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 1820612-81-4) is a halogenated benzoxazinone derivative with the molecular formula C₈H₆INO₂ and a molecular weight of 275.04 g/mol . It exists as a light yellow to brown solid and is stored at 2–8°C to maintain stability. Limited physicochemical data (e.g., melting point, solubility) are available, but its iodine substituent at position 8 distinguishes it from related compounds. Benzoxazinones are heterocyclic scaffolds with applications in medicinal chemistry, particularly as enzyme inhibitors or antibacterial agents .

Properties

IUPAC Name

8-iodo-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO2/c9-6-3-1-2-5-4-12-8(11)10-7(5)6/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBLNCPYMHYFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)I)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one typically involves the iodination of a precursor benzoxazine compound. One common method includes the reaction of 1H-benzo[D][1,3]oxazin-2(4H)-one with iodine in the presence of an oxidizing agent such as potassium iodate under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted benzoxazines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms of the original compound with altered oxidation states.

Scientific Research Applications

8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound is studied for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. The iodine atom can facilitate binding to active sites of enzymes or receptors, modulating their activity. The benzoxazine ring structure allows for interactions with various biological pathways, influencing cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
  • Structure : Iodine at position 7, methyl group at position 2.
  • Formula: C₉H₆INO₂; MW: 275.06 g/mol.
  • Synthesis : Prepared via cyclization of 2-methyl-7-iodoanthranilic acid derivatives.
  • Characterization :
    • ¹H NMR : Aromatic protons at δ 7.10–7.32 ppm; methyl group at δ 1.61 ppm.
    • IR : C=O stretch at 1760 cm⁻¹, C=N at 1620 cm⁻¹ .
  • Key Difference: Positional isomerism (7- vs.
7-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one
  • Structure : Bromine at position 7.
  • Formula: C₈H₆BrNO₂; MW: 228.04 g/mol.
  • Applications : Intermediate for Suzuki–Miyaura couplings .
  • Comparison : Bromine’s lower electronegativity vs. iodine may reduce steric hindrance in substitution reactions.
6-Iodo-2-(phenylamino)-4H-benzo[d][1,3]oxazin-4-one
  • Structure: Iodine at position 6, phenylamino group at position 2.
  • Synthesis : Derived from acetic anhydride-mediated cyclization.
  • Melting Point : 140–142°C .

Alkyl- and Aryl-Substituted Derivatives

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
  • Structure : Methyl group at position 8.
  • Formula: C₇H₁₁NO₂; MW: 141.17 g/mol.
  • Properties : Reduced steric bulk compared to iodine, likely improving solubility .
6-(2-Chlorophenyl)-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one
  • Structure : Chlorophenyl at position 6, dimethyl groups at position 3.
  • Key Feature : Bulky substituents may hinder rotational freedom, influencing binding to biological targets.
4-Allyl-6-(3-butyl-2-(4-methoxyphenyl)-4-oxoquinolin-6-yl)-4-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one (9k)
  • Structure : Complex substituents, including allyl, butyl, and methoxyphenyl groups.
  • Synthesis : Multi-step protocol involving palladium-catalyzed cross-couplings.
  • ¹H NMR : Allyl protons at δ 5.10–5.80 ppm; methoxy group at δ 3.80 ppm .
  • Application : Hybrid structures like this are explored for estrogen receptor modulation .

Pharmacologically Active Derivatives

Efavirenz
  • Structure : 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one.
  • Application: FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV.
  • SAR : The trifluoromethyl and cyclopropylethynyl groups enhance binding to HIV-1 RT .
ALM301
  • Structure: 6-(4-((1S,3S)-1-Amino-3-hydroxycyclobutyl)phenyl)-1-ethyl-7-phenyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one.

Comparative Data Table

Compound Name Substituents Molecular Formula MW (g/mol) Melting Point (°C) Key Applications/Properties Reference
8-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one Iodo (C8) C₈H₆INO₂ 275.04 N/A Intermediate for cross-couplings
7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one Iodo (C7), methyl (C2) C₉H₆INO₂ 275.06 N/A Antibacterial precursor
7-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one Bromo (C7) C₈H₆BrNO₂ 228.04 N/A Suzuki–Miyaura coupling substrate
Efavirenz CF₃, cyclopropylethynyl, Cl C₁₄H₉ClF₃NO₂ 315.67 N/A HIV treatment
6-(2-Chlorophenyl)-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one Chlorophenyl (C6), dimethyl (C4) C₁₆H₁₃ClNO₂ 298.74 N/A Kinase inhibition studies

Biological Activity

8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one is a heterocyclic compound notable for its unique structural characteristics, particularly the presence of an iodine atom at the 8-position of the benzo[D][1,3]oxazine ring. This compound has drawn attention in medicinal chemistry due to its potential pharmacological applications, including anticancer and anti-inflammatory properties. The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, influencing various cellular functions.

Chemical Structure and Synthesis

The molecular formula of this compound is C₈H₆INO₂. Its synthesis typically involves the iodination of a precursor benzoxazine compound, often using iodine in the presence of an oxidizing agent such as potassium iodate under acidic conditions. The reaction usually requires elevated temperatures for complete iodination.

The biological activity of this compound is attributed to its interaction with enzymes and receptors. The iodine atom enhances its binding affinity to these targets, potentially modulating their activity. This interaction can influence several biological pathways, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by inhibiting key regulatory proteins involved in cell survival. For instance, studies have demonstrated its effect on cyclin-dependent kinase 9 (CDK9), a target implicated in hematologic malignancies. Inhibition of CDK9 leads to reduced expression of Mcl-1, a protein crucial for cell survival, thereby promoting apoptosis in cancer cells .

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. The precise mechanisms through which it exerts these effects are still under investigation but may involve the inhibition of pro-inflammatory cytokines and enzymes.

Study on Anticancer Activity

A study focusing on the anticancer activity of similar benzoxazine derivatives reported that compounds with structural similarities to this compound showed promising results against various cancer cell lines. For example, derivatives were found to effectively inhibit cell proliferation in A549 lung cancer cells and MV4-11 leukemia cells, with IC50 values indicating potent activity .

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the antitumor efficacy of compounds related to this compound. These studies revealed that intermittent dosing led to significant tumor regression, supporting the compound's therapeutic potential in oncology .

Data Tables

Property Value
Molecular Formula C₈H₆INO₂
CAS Number 1820612-81-4
Anticancer Activity (IC50) Varies by cell line (e.g., A549: <10 µM)
Binding Affinity High (specific targets not fully elucidated)

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